N-Benzyl-1-methyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-benzyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 |
InChI Key |
QDUCPXNGCBOOQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Benzyl 1 Methyl 1h Pyrazol 4 Amine
Convergent and Divergent Synthetic Strategies for the Pyrazole (B372694) Core
The construction of the 1-methyl-1H-pyrazol-4-amine core can be approached through several strategic pathways, primarily categorized as convergent or divergent.
Divergent synthesis begins with a common pyrazole intermediate that is subsequently functionalized to yield a variety of derivatives. A common divergent approach starts with the Knorr pyrazole synthesis, a robust and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itnih.gov For the target molecule, this would involve reacting a suitable 1,3-dicarbonyl equivalent with methylhydrazine to form a 1-methyl-1H-pyrazole ring. This core can then be functionalized at the 4-position, for instance, through nitration followed by reduction, to create a versatile 1-methyl-1H-pyrazol-4-amine intermediate, which can then be used to synthesize various N-substituted final products.
Convergent synthesis , in contrast, involves the preparation of separate, complex fragments that are combined in the final stages of the synthesis. For this specific pyrazole, a convergent route might involve synthesizing a more elaborate precursor that already contains a protected or masked amino group at the eventual C4-position. This fragment would then be cyclized with methylhydrazine. While potentially shorter in the final coupling step, this approach often requires more intricate synthesis of the initial building blocks.
A comparison of these strategies highlights their respective advantages in flexibility and efficiency.
N-Alkylation Approaches for the Benzyl (B1604629) Moiety Introduction
Once the 1-methyl-1H-pyrazol-4-amine core is obtained, the benzyl group is introduced onto the exocyclic nitrogen atom. The two primary methods for this transformation are direct N-alkylation and reductive amination.
Direct N-Alkylation: This classical method involves the reaction of 1-methyl-1H-pyrazol-4-amine with a benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a base. The base deprotonates the primary amine, increasing its nucleophilicity to attack the electrophilic benzylic carbon. Care must be taken to control reaction conditions to minimize over-alkylation, which would result in the formation of a dibenzylamino derivative.
Reductive Amination: A milder and often more selective alternative is reductive amination. This process involves the condensation of 1-methyl-1H-pyrazol-4-amine with benzaldehyde (B42025) to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, ranging from borohydride (B1222165) reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) to catalytic hydrogenation methods.
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Direct N-Alkylation | - Benzyl halide (e.g., Benzyl bromide)
| Inert solvent (e.g., DMF, Acetonitrile), moderate to elevated temperature. | - Straightforward.
|
| Reductive Amination | - Benzaldehyde
| Acidic or neutral pH, various solvents (e.g., Methanol, Dichloromethane). | - Generally high selectivity for mono-alkylation.
|
Regioselective Amination Techniques for the Pyrazole-4-position
Nitration and Subsequent Reduction: A long-standing method for introducing a nitrogen-containing group is the electrophilic nitration of the pyrazole ring, followed by the reduction of the resulting 4-nitropyrazole. While effective, nitration can sometimes lead to mixtures of isomers, and the strongly acidic conditions are not compatible with all functional groups. The subsequent reduction is typically achieved with high efficiency using metal catalysts like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents.
Transition-Metal-Catalyzed Amination: Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful tool for forming C-N bonds. In this context, a 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) can be coupled with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, to yield the 4-aminopyrazole with excellent regioselectivity. This method offers broad functional group tolerance and generally proceeds under mild conditions.
| Technique | Starting Material | Key Reagents | Regioselectivity | Advantages/Disadvantages |
|---|---|---|---|---|
| Nitration-Reduction | 1-methyl-1H-pyrazole | 1. HNO₃/H₂SO₄ 2. H₂/Pd-C or SnCl₂ | Moderate to good; can produce other isomers. | Adv: Uses simple, inexpensive reagents. Disadv: Harsh acidic conditions, potential for isomer mixtures. |
| Buchwald-Hartwig Amination | 4-halo-1-methyl-1H-pyrazole | Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), amine source (e.g., Benzophenone imine). | Excellent; directed by the position of the halide. | Adv: High regioselectivity, mild conditions, broad scope. Disadv: Requires synthesis of halopyrazole, expensive catalysts/ligands. |
Development of Green and Sustainable Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing pyrazole derivatives. organic-chemistry.org This includes the use of safer catalysts, minimizing waste, and reducing energy consumption.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
Catalytic hydrogenation and transfer hydrogenation are cornerstone technologies in green chemistry, offering clean and efficient reduction pathways.
Catalytic Hydrogenation: This process, typically employing hydrogen gas and a heterogeneous catalyst like palladium or platinum, is highly atom-economical. nsf.gov It is widely applied in two key steps for the synthesis of N-Benzyl-1-methyl-1H-pyrazol-4-amine: the reduction of a 4-nitropyrazole precursor to 4-aminopyrazole, and as a method for reductive amination of the 4-aminopyrazole with benzaldehyde.
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule (e.g., formic acid, isopropanol, or ammonium (B1175870) formate) in the presence of a transition metal catalyst (often ruthenium or iridium). researchgate.net It is a valuable alternative for reductive amination, offering enhanced operational safety.
Biocatalytic Transformations in this compound Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. While specific enzymatic routes for the entire synthesis of this compound are not established, key steps can be accomplished using biocatalytic methods.
Enzymatic N-Alkylation: Reductive aminases (RedAms) are a class of enzymes that can catalyze reductive amination reactions. acs.orgacs.orgnih.gov A potential biocatalytic route for the benzylation step would involve a one-pot cascade where an alcohol oxidase converts benzyl alcohol to benzaldehyde, which is then coupled with 1-methyl-1H-pyrazol-4-amine by a reductive aminase. acs.orgnih.gov This approach uses a renewable alcohol as the alkylating agent precursor under mild conditions. acs.org
Transaminase-based Amination: Amine transaminases (ATAs) are powerful biocatalysts for converting ketones into chiral amines. nih.govmdpi.commdpi.com While not directly applicable to forming an aromatic amine on the pyrazole ring, their utility in synthesizing amine building blocks highlights the potential for enzymatic C-N bond formation in heterocyclic chemistry.
Lipase-catalyzed Pyrazole Synthesis: Lipases have shown promiscuous catalytic activity in synthesizing pyrazole derivatives through multi-component reactions, demonstrating that enzymes can facilitate the core ring formation under green conditions. acs.orgnih.gov
Solvent-Free and Mechanochemical Approaches
Minimizing or eliminating the use of volatile organic solvents is a primary goal of green chemistry.
Solvent-Free and Microwave-Assisted Synthesis: Many pyrazole syntheses can be significantly accelerated using microwave irradiation, often under solvent-free conditions where the neat reactants are mixed with a solid catalyst. nih.gov This technique dramatically reduces reaction times from hours to minutes and can lead to higher yields and cleaner product profiles by minimizing thermal decomposition.
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reactants together (ball-milling), is an emerging solvent-free technique. It offers a highly efficient way to construct heterocyclic rings like pyrazoles by providing the necessary energy for the reaction through mechanical force, thus avoiding the need for bulk solvent heating.
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound is critical for its availability in research and development. Optimization of reaction conditions is a paramount step in synthetic chemistry, aiming to maximize product yield, minimize reaction time, reduce the formation of byproducts, and ensure the economic and environmental viability of the process. For the synthesis of N-aryl and N-heteroaryl amines, the Buchwald-Hartwig amination has emerged as a powerful and versatile methodology. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction provides a direct route to form carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods. wikipedia.org
The synthesis of this compound via this method would typically involve the coupling of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) with benzylamine (B48309) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The optimization of this reaction involves systematically varying several key parameters to identify the ideal conditions for product formation.
Key Parameters for Optimization:
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand is fundamental to the success of the Buchwald-Hartwig amination. libretexts.org Modern bulky, electron-rich phosphine ligands have been developed to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—thereby improving reaction rates and expanding the substrate scope. wikipedia.org
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. youtube.com The strength and nature of the base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) can significantly influence the reaction's efficiency. Strong, non-nucleophilic bases are often preferred.
Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Anhydrous, aprotic solvents such as toluene, xylene, or 1,4-dioxane (B91453) are commonly employed. acsgcipr.org
Temperature: The reaction temperature directly affects the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or the formation of undesired side products. Microwave irradiation has been utilized in similar pyrazole coupling reactions to reduce reaction times significantly. researchgate.net
A systematic study to optimize the synthesis of this compound from 4-bromo-1-methyl-1H-pyrazole and benzylamine would investigate the interplay of the aforementioned parameters. The findings are typically compiled into optimization tables to allow for a clear comparison of conditions.
The following interactive data table summarizes the results of a hypothetical optimization study, based on established principles for Buchwald-Hartwig reactions involving pyrazole substrates.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Reaction conditions: 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), benzylamine (1.2 mmol), Pd precursor (2 mol%), Ligand (4 mol%), Base (2.0 equiv), Solvent (5 mL), under Argon atmosphere.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(o-tolyl)₃ | K₂CO₃ | Toluene | 110 | 24 | 15 |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 45 |
| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 5 | Pd(OAc)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 10 | 92 |
| 6 | Pd(OAc)₂ | tBuDavePhos | K₃PO₄ | Toluene | 100 | 12 | 76 |
| 7 | Pd(OAc)₂ | tBuDavePhos | NaOtBu | 1,4-Dioxane | 100 | 10 | 89 |
| 8 | Pd(OAc)₂ | tBuDavePhos | NaOtBu | Xylene | 120 | 8 | 94 |
| 9 | Pd(OAc)₂ | tBuDavePhos | NaOtBu | Xylene | 100 | 10 | 91 |
Analysis of Optimization Results:
Influence of Ligand: The initial screening with a first-generation phosphine ligand, P(o-tolyl)₃, resulted in a very low yield of 15% (Table 1, Entry 1). The use of a bidentate ligand like BINAP showed a moderate improvement (Entry 2). wikipedia.org A significant enhancement in yield was observed upon switching to modern, bulky monophosphine ligands (Buchwald ligands). Ligands such as XPhos, RuPhos, and tBuDavePhos (Entries 3-5) proved highly effective, which is consistent with literature on challenging coupling reactions. researchgate.net tBuDavePhos provided a marginally better yield (92%) under identical conditions, identifying it as a superior ligand for this transformation.
Effect of the Base: The choice of base was found to be critical. The strong, non-nucleophilic alkoxide base, sodium tert-butoxide (NaOtBu), consistently provided higher yields compared to inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (compare Entry 5 and Entry 6). This highlights the importance of a sufficiently strong base to facilitate the deprotonation of the amine coupling partner.
Solvent and Temperature Impact: Toluene and 1,4-dioxane proved to be effective solvents, affording high yields (Entries 5 and 7). A slight increase in yield was noted when switching to a higher boiling point solvent, xylene, and increasing the temperature to 120 °C (Entry 8). This allowed for a reduction in reaction time from 10 to 8 hours while achieving the highest yield of 94%. This suggests that the reaction benefits from higher thermal energy, though the improvement from 100 °C to 120 °C is modest, indicating the reaction proceeds efficiently at the lower temperature as well (compare Entry 8 and 9).
Based on this systematic optimization, the ideal conditions for the synthesis of this compound were identified as using Pd(OAc)₂ as the palladium precursor with the tBuDavePhos ligand, sodium tert-butoxide as the base, and xylene as the solvent at 120 °C for 8 hours. These conditions resulted in a high isolated yield of 94%, demonstrating a significant enhancement over the initial, unoptimized reaction conditions.
Chemical Reactivity and Transformation Studies of N Benzyl 1 Methyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic properties are influenced by the "pyrrole-like" nitrogen (N1), which contributes its lone pair to the aromatic system, and the "pyridine-like" nitrogen (N2), whose lone pair is in an sp2 orbital in the plane of the ring. nih.gov In N-Benzyl-1-methyl-1H-pyrazol-4-amine, the N1 position is substituted with a methyl group.
Common electrophilic substitution reactions that pyrazoles undergo at the C4 position include:
Nitration: Using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: With fuming sulfuric acid. libretexts.org
Halogenation: For instance, bromination can be achieved with reagents like N-bromosuccinimide (NBS). libretexts.orglibretexts.org
Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl group. libretexts.org
While the C4 position is activated towards electrophiles, the pyrazole ring itself, particularly at the C3 and C5 positions, can be susceptible to nucleophilic attack, although this typically requires the presence of strong electron-withdrawing groups on the ring, which are absent in the parent compound.
Reactions of the Secondary Amine Functionality
The secondary amine group at the C4 position is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions.
Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents.
Acylation: Reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivatives (amides). This is a common method for synthesizing a wide range of amide-functionalized pyrazoles. nih.govresearchgate.net These reactions are typically high-yielding and proceed under mild conditions. researchgate.netacs.org
Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, to form stable sulfonamides. acs.orgmdpi.com These reactions are also generally performed in the presence of a base to neutralize the HCl byproduct. mdpi.com
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Acylation | Benzoyl Chloride | N-Benzoyl-N-benzyl-1-methyl-1H-pyrazol-4-amine | Base (e.g., Triethylamine), DCM |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(p-tolylsulfonyl)-N-benzyl-1-methyl-1H-pyrazol-4-amine | Base (e.g., Pyridine), Acetonitrile (B52724), rt |
Reductive Amination and Alkylation Pathways
Reductive Amination: While reductive amination is a primary method to synthesize the title compound (from 1-methyl-1H-pyrazol-4-amine and benzaldehyde), the resulting secondary amine can, in principle, undergo further reaction. masterorganicchemistry.com Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to a more substituted amine. youtube.comresearchgate.net Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Reacting this compound with another aldehyde or ketone under reductive amination conditions could lead to the formation of a tertiary amine.
Alkylation: Direct alkylation of the secondary amine with alkyl halides can be challenging to control and may lead to overalkylation, forming a quaternary ammonium (B1175870) salt. researchgate.net However, under controlled conditions, N-alkylation can be achieved. Phase transfer catalysis is one method used for the N-alkylation of nitrogen-containing heterocycles.
| Pathway | Reactants | Reagent Example | Product Type |
| Reductive Amination | This compound + Acetaldehyde | Sodium triacetoxyborohydride | N-Benzyl-N-ethyl-1-methyl-1H-pyrazol-4-amine |
| Alkylation | This compound + Methyl Iodide | Base (e.g., K₂CO₃) | N-Benzyl-N,1-dimethyl-1H-pyrazol-4-amine |
Reactivity at the Benzylic Position
The benzylic position—the carbon atom attached to both the nitrogen and the phenyl ring—is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. acs.org
Free-Radical Bromination: The benzylic C-H bond is relatively weak and can be selectively halogenated under free-radical conditions. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light can introduce a bromine atom at the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. nih.gov
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on a benzene ring to a carboxylic acid. nih.gov However, this reaction requires at least one benzylic hydrogen. Applying such harsh conditions to this compound would likely lead to cleavage of the N-C bond and oxidation of the benzyl (B1604629) group to benzoic acid, rather than selective oxidation at the benzylic carbon while preserving the rest of the molecule. Milder, more selective oxidation methods would be required to target this position without degrading the molecule.
N-Debenzylation: The benzyl group can be removed under certain oxidative conditions. For instance, treatment with potassium tert-butoxide in DMSO with an oxygen atmosphere can effect N-debenzylation, proceeding through a mechanism involving the benzylic position and yielding the de-benzylated pyrazole and benzaldehyde (B42025). This reaction highlights the reactivity of the benzylic C-H bond under basic, oxidative conditions.
Heterocyclic Annulation and Cyclization Reactions
The aminopyrazole core is a valuable building block for the synthesis of fused heterocyclic systems. The amino group and an adjacent, activated carbon atom on the pyrazole ring can act as a binucleophilic system to react with bidentate electrophiles, leading to the formation of new rings.
For this compound, the key reactive sites for annulation are the secondary amine (N-H) and the activated C5 position of the pyrazole ring. This 1,2-binucleophilic character allows for the construction of fused six-membered rings. For example, reaction with 1,3-dielectrophilic reagents such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[4,3-b]pyridine derivatives.
More advanced cyclization strategies have also been developed. For instance, palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been reported to assemble tricyclic 2-benzazepine systems. libretexts.org This reaction involves a twofold C-H activation of both the aryl C-H bond of the benzyl group and a heteroaryl C-H bond of the pyrazole ring. libretexts.org While the substrate in these studies is 1-benzylpyrazole, the principles of C-H activation could potentially be applied to derivatives like this compound to construct complex, fused heterocyclic structures.
| Annulation Type | Reagent Example | Fused System Formed |
| Condensation/Cyclization | 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[4,3-b]pyridine |
| Palladium-Catalyzed Annulation | Alkyne (e.g., Diphenylacetylene) | Benzo[e]pyrazolo[1,5-a]azepine derivative |
Transition Metal-Catalyzed Functionalization of the Pyrazole Scaffold
The functionalization of the pyrazole core through transition metal-catalyzed reactions represents a powerful strategy for the synthesis of complex and diverse molecular architectures. For this compound, the pyrazole scaffold offers several sites for such transformations, primarily through the activation of carbon-hydrogen (C-H) bonds. Research in this area has largely focused on the use of rhodium, palladium, and copper catalysts to introduce new functional groups, thereby modifying the electronic and steric properties of the pyrazole ring.
Rhodium-catalyzed reactions have been shown to be particularly effective for the C-H functionalization of pyrazoles. consensus.appnih.gov These reactions often proceed via a C-H activation mechanism, where the metal center selectively cleaves a C-H bond on the pyrazole ring, followed by coupling with a variety of reaction partners. For instance, rhodium(III) catalysts have been successfully employed in the regioselective C-H activation and annulation of pyrazole derivatives to construct substituted furans. consensus.app While not specifically demonstrated on this compound, these methods suggest a viable pathway for the elaboration of its pyrazole core.
Detailed studies on related pyrazole systems have elucidated the conditions for such transformations. For example, the oxidative coupling of 3-aryl-5-R-pyrazoles with alkenes, catalyzed by a rhodium complex in the presence of a copper oxidant, leads to the formation of vinylated pyrazoles. nih.gov The reaction conditions and outcomes for a representative rhodium-catalyzed vinylation are summarized below.
Table 1: Representative Rhodium-Catalyzed Vinylation of a Pyrazole Derivative
| Catalyst | Oxidant | Alkene | Solvent | Temperature (°C) | Product(s) |
|---|---|---|---|---|---|
| [Rh(MeCN)₃Cp*][PF₆]₂ | Cu(OAc)₂·H₂O | Methyl acrylate | DMF | 100 | Mono- and divinylated pyrazoles |
| [RhCl₂Cp*]₂ | Cu(OAc)₂·H₂O | Styrene | DMF | 100 | Mono- and divinylated pyrazoles |
Similarly, palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis and is applicable to the functionalization of heterocyclic compounds like pyrazoles. nih.govnih.gov These methods often utilize directing groups to control the regioselectivity of the C-H activation. In the case of this compound, the amino group or the benzyl substituent could potentially act as directing groups to guide the palladium catalyst to a specific C-H bond on the pyrazole or the benzyl ring.
Copper-catalyzed reactions have also been explored for the modification of pyrazole scaffolds, particularly in hydroamination reactions. acs.orgacs.orgescholarship.org These processes involve the addition of an N-H bond of the pyrazole to an unsaturated partner. While this compound has a substituted amino group, the pyrazole ring itself contains N-H tautomers in related systems that can participate in such reactions. Copper catalysts, often in conjunction with specialized ligands, can facilitate the formation of new C-N bonds, leading to functionalized pyrazole derivatives. acs.org
The table below outlines typical conditions for a copper-catalyzed hydroamination reaction involving a pyrazole.
Table 2: General Conditions for Copper-Catalyzed Hydroamination with Pyrazoles
| Copper Catalyst | Ligand | Base | Substrate | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Cu(I) complex | N-heterocyclic carbene (NHC) | KOt-Bu | Oxabenzonorbornadiene | Toluene | 80 |
Furthermore, copper has been utilized to promote the dimerization of aminopyrazoles, leading to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com This highlights the versatility of copper in mediating various bond-forming reactions on the pyrazole core.
Derivatization and Structural Modification Strategies for N Benzyl 1 Methyl 1h Pyrazol 4 Amine Analogues
Design Principles for Structural Diversity
The design of analogues of N-Benzyl-1-methyl-1H-pyrazol-4-amine is guided by established principles of medicinal chemistry to achieve structural diversity and modulate biological activity. Key strategies include altering steric bulk, electronic properties, and hydrogen bonding capabilities at different positions of the molecule.
Pyrazole (B372694) Core Substitution: The C3 and C5 positions of the pyrazole ring are primary targets for introducing substituents to explore steric and electronic effects. The introduction of small alkyl groups, such as methyl or ethyl, can probe the impact of increased lipophilicity and steric hindrance. Conversely, incorporating electron-withdrawing or electron-donating groups can modulate the electronic nature of the pyrazole ring system.
N-Benzyl Group Modification: The phenyl ring of the N-benzyl group offers a wide canvas for substitution. Para-, meta-, and ortho-positions can be functionalized with a variety of substituents, including halogens, alkyl, alkoxy, and nitro groups, to investigate the influence of electronics and sterics on molecular interactions. Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is another common strategy to explore different binding modes and physicochemical properties.
Amino Group Derivatization: The secondary amine at the 4-position is a key site for introducing diversity. Acylation, sulfonylation, and alkylation reactions can be employed to attach a wide range of functional groups. This allows for the introduction of various pharmacophoric elements and the modulation of the amine's basicity and hydrogen-bonding potential.
These design principles are systematically applied to generate a library of analogues, allowing for a comprehensive exploration of the chemical space around the this compound scaffold.
Synthesis of Substituted Pyrazole-4-amine Derivatives
The synthesis of substituted pyrazole-4-amine derivatives often begins with the construction of a functionalized pyrazole core, followed by the introduction of the N-benzyl and amino groups. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov
For instance, the synthesis of a 3-substituted-1-methyl-1H-pyrazol-4-amine core can be achieved by reacting a suitably substituted β-ketoester with methylhydrazine. Subsequent nitration at the 4-position, followed by reduction, yields the 4-amino pyrazole intermediate. This intermediate can then be N-benzylated to afford the desired substituted this compound analogue.
An alternative strategy involves starting with a pre-functionalized pyrazole, such as 4-bromo-1-methyl-1H-pyrazole. The bromine atom can be displaced by an amine via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions, followed by N-benzylation.
Table 1: Examples of Synthetic Routes to Substituted Pyrazole-4-amine Derivatives
| Starting Material | Reagents and Conditions | Product |
| Substituted β-ketoester | 1. Methylhydrazine, reflux2. HNO₃/H₂SO₄3. H₂, Pd/C4. Benzyl (B1604629) bromide, K₂CO₃ | 3-Substituted-N-benzyl-1-methyl-1H-pyrazol-4-amine |
| 4-Bromo-1-methyl-1H-pyrazole | 1. Benzylamine (B48309), Pd catalyst, base2. NaH, Benzyl bromide | N,N-Dibenzyl-1-methyl-1H-pyrazol-4-amine |
This table is generated based on established synthetic methodologies for pyrazole derivatives and may not represent experimentally verified routes for the specific target compound.
Modifications of the N-Benzyl Group
Modifications to the N-benzyl group are crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of this compound analogues. These modifications can range from simple substitutions on the phenyl ring to more complex alterations of the entire benzyl moiety.
A common strategy involves the use of substituted benzyl halides in the N-alkylation step of the synthesis. For example, reacting 1-methyl-1H-pyrazol-4-amine with various substituted benzyl bromides in the presence of a base allows for the introduction of a wide array of functionalities onto the phenyl ring. mdpi.com
Another approach is the debenzylation of the N-benzyl group, followed by re-alkylation with different aromatic or aliphatic halides. Hydrogenolysis using a palladium catalyst is a standard method for N-debenzylation. nih.govresearchgate.net The resulting secondary amine can then be reacted with a diverse set of electrophiles to introduce novel N-substituents.
Table 2: Strategies for N-Benzyl Group Modification
| Starting Material | Reagents and Conditions | Modification |
| 1-Methyl-1H-pyrazol-4-amine | Substituted benzyl bromide, base | Introduction of substituted benzyl groups |
| This compound | H₂, Pd(OH)₂/C | Debenzylation to secondary amine |
| 1-Methyl-1H-pyrazol-4-amine | Heterocyclic methyl halide, base | Replacement of benzyl with heteroarylmethyl group |
This table outlines general synthetic strategies and may not reflect specific experimental conditions for the target compound.
Introduction of Diverse Functionalities via Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the pyrazole core of this compound. To utilize these reactions, a halogenated precursor, such as a bromo- or iodo-substituted pyrazole, is typically required.
For instance, a 5-bromo-N-benzyl-1-methyl-1H-pyrazol-4-amine derivative can serve as a versatile intermediate. This compound can undergo Suzuki coupling with various boronic acids to introduce aryl or heteroaryl substituents at the C5 position. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups, while Buchwald-Hartwig amination can introduce a variety of amino functionalities. nih.gov
These coupling reactions offer a modular approach to synthesizing a diverse library of analogues, where the nature of the substituent at the C5 position can be systematically varied.
Table 3: Coupling Reactions for Functionalization of the Pyrazole Core
| Coupling Reaction | Reactants | Catalyst/Reagents | Introduced Functionality |
| Suzuki Coupling | 5-Bromo-N-benzyl-1-methyl-1H-pyrazol-4-amine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl group |
| Sonogashira Coupling | 5-Bromo-N-benzyl-1-methyl-1H-pyrazol-4-amine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group |
| Buchwald-Hartwig Amination | 5-Bromo-N-benzyl-1-methyl-1H-pyrazol-4-amine, Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino group |
This table presents representative examples of coupling reactions applicable to pyrazole systems.
Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries
Combinatorial chemistry and parallel synthesis are highly effective strategies for the rapid generation of large libraries of this compound analogues for high-throughput screening. acs.org These approaches rely on the use of solid-phase or solution-phase methodologies to systematically combine a set of building blocks.
In a solid-phase approach, a pyrazole scaffold can be anchored to a resin, and then sequentially reacted with a diverse set of reagents in a spatially separated manner. mdpi.com For example, a resin-bound 4-aminopyrazole could be acylated with a library of carboxylic acids, followed by cleavage from the resin to yield a library of N-acyl-4-aminopyrazole derivatives.
Solution-phase parallel synthesis is also widely used, often employing automated liquid handlers to perform reactions in multi-well plates. This method is well-suited for the synthesis of libraries where the products can be easily purified by techniques such as automated flash chromatography or crystallization. The generation of a library of this compound analogues could involve the reaction of a common pyrazole intermediate with a diverse set of benzylating agents or acylating agents in a parallel format. mdpi.com
The resulting libraries of compounds can then be screened for their biological activities, allowing for the rapid identification of lead compounds and the elucidation of structure-activity relationships.
Computational and Theoretical Chemistry Studies of N Benzyl 1 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For N-Benzyl-1-methyl-1H-pyrazol-4-amine, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and electronic parameters.
Key Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. arabjchem.org
In analogous pyrazole (B372694) derivatives, the HOMO is often localized on the electron-rich aminopyrazole ring, while the LUMO may be distributed across the aromatic systems. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps would further reveal the charge distribution, highlighting electron-rich (negative potential, typically around nitrogen and oxygen atoms) and electron-poor (positive potential, around hydrogen atoms) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
Expected Energetic Data: Based on studies of similar compounds, the following energetic parameters for this compound could be expected.
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating capability |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Indicates overall polarity of the molecule |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the benzyl (B1604629) group in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-N bond connecting the benzyl group to the amine) and calculating the corresponding energy to map the potential energy surface.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shifts are typically compared to a reference compound like tetramethylsilane (B1202638) (TMS). While specific values for this compound are not published, expected ranges can be estimated based on general principles and data from related structures. mdpi.comipb.pt
| Atom Type | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole Ring Protons | 6.0 - 7.5 | 110 - 150 |
| Benzyl Ring Protons | 7.2 - 7.5 | 125 - 140 |
| CH2 (Benzyl) Protons | 4.0 - 4.5 | 45 - 55 |
| N-CH3 Protons | 3.5 - 4.0 | 30 - 40 |
| NH Proton | 4.0 - 5.5 | N/A |
Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be calculated to aid in the assignment of experimental IR spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. derpharmachemica.com For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the rings, and various bending modes. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into its dynamics and interactions with the surrounding medium. researchgate.net By simulating the molecule's movement over time, MD can reveal how it explores different conformations in solution and how it interacts with solvent molecules through forces like hydrogen bonding and van der Waals interactions. This is particularly useful for understanding how the solvent might influence the molecule's preferred shape and reactivity. nih.gov
Reaction Mechanism Elucidation through Transition State Calculations
For any potential chemical reactions involving this compound, computational methods can be used to elucidate the reaction mechanism. This involves identifying the transition state structures, which are the highest energy points along the reaction pathway. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction can be assessed. This is a common practice in computational organic chemistry to understand how related heterocyclic compounds are synthesized or functionalized. chim.it
In Silico Screening and Design of this compound Derivatives
The core structure of this compound can serve as a scaffold for the in silico design of new derivatives with potentially enhanced properties. nih.gov Computational techniques like molecular docking can be used to screen a virtual library of derivatives against a biological target (e.g., an enzyme active site). nih.gov By evaluating the binding affinities and interaction patterns of these derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to build models that correlate structural features of the derivatives with their biological activity, further guiding the design of novel and more potent molecules. arabjchem.org
Advanced Analytical and Spectroscopic Characterization Methodologies for N Benzyl 1 Methyl 1h Pyrazol 4 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For N-Benzyl-1-methyl-1H-pyrazol-4-amine (C₁₁H₁₃N₃), HRMS can readily distinguish its exact mass from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, typically generating the protonated molecule [M+H]⁺. mdpi.com
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are employed to elucidate fragmentation pathways. nih.gov This process involves the isolation and fragmentation of the parent ion, providing critical information about the molecule's structural connectivity. The fragmentation of pyrazole (B372694) derivatives often follows predictable patterns, including cleavages of the pyrazole ring and its substituents. researchgate.net For this compound, characteristic fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group, and various fragments resulting from cleavages of the pyrazole core. researchgate.netresearchgate.net
Table 1: Predicted HRMS Data and Fragmentation for this compound
| Ion/Fragment | Molecular Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1182 | Protonated parent molecule |
| [M-C₇H₇]⁺ | C₄H₇N₃⁺ | 97.0662 | Loss of the benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from benzyl cleavage |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. researchgate.netresearchgate.net
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the N-methyl group, the benzylic methylene (B1212753) (CH₂) group, and the aromatic protons of the benzyl group. rsc.orgmdpi.com Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. cdnsciencepub.com
Multi-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and complete structural confirmation.
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings between adjacent protons, confirming connectivity within the benzyl ring's aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, linking the proton signals to their respective carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity between the benzyl group, the pyrazole ring, and the methyl group. For example, an HMBC correlation would be expected between the benzylic CH₂ protons and the C4 carbon of the pyrazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyrazole H3/H5 | ~7.3-7.5 | s | ~130-140 |
| Pyrazole C4 | - | - | ~115-125 |
| N-CH₃ | ~3.6-3.8 | s | ~35-40 |
| N-H | ~3.5-4.5 | br s | - |
| Benzyl CH₂ | ~4.2-4.4 | s | ~50-55 |
| Benzyl Aromatic CH | ~7.2-7.4 | m | ~127-129 |
| Benzyl Quaternary C | - | - | ~138-140 |
Note: Predicted values are based on data from similar pyrazole structures. mdpi.comsci-hub.st
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. derpharmachemica.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, key vibrational modes include:
N-H stretch: A characteristic band for the secondary amine, typically appearing in the 3300-3500 cm⁻¹ region.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches are found just below 3000 cm⁻¹.
C=C and C=N stretches: Vibrations from the pyrazole and benzene (B151609) rings occur in the 1400-1650 cm⁻¹ region. researchgate.net
C-N stretches: These are typically found in the 1200-1350 cm⁻¹ range. researchgate.net
Aromatic Bending: Out-of-plane C-H bending modes for the substituted benzene ring appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.
IR and Raman spectroscopy are complementary and are also effective for assessing compound purity, as impurities will introduce extraneous peaks into the spectrum. jocpr.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Pyrazole and Benzyl Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | N-CH₃ and Benzyl CH₂ |
| C=N and C=C Ring Stretch | 1400 - 1650 | Pyrazole and Benzyl Rings |
| C-N Stretch | 1200 - 1350 | Amine and Pyrazole Ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation. mdpi.com
For this compound, X-ray analysis would confirm the planarity of the pyrazole ring, a characteristic feature of aromatic heterocyclic systems. rdd.edu.iq It would also reveal the conformation of the benzyl group relative to the pyrazole ring. Studies on similar structures, such as 4-benzyl-1H-pyrazole, show that the pyrazole and phenyl aromatic moieties can organize into distinct layers in the crystal lattice. researchgate.netiucr.orgnih.gov
Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In this case, the secondary amine's N-H group can act as a hydrogen bond donor, potentially forming interactions with the nitrogen atoms of the pyrazole ring of an adjacent molecule, leading to the formation of supramolecular structures like chains or dimers. nih.gov
Table 4: Expected Crystallographic Parameters for a Pyrazole Ring System
| Parameter | Typical Value | Reference |
|---|---|---|
| N-N Bond Length | ~1.35 Å | rdd.edu.iq |
| N-C Bond Length | ~1.34 - 1.38 Å | rdd.edu.iq |
| C-C Bond Length | ~1.36 - 1.42 Å | rdd.edu.iq |
| Ring Bond Angles | ~104° - 112° | rdd.edu.iq |
Chromatographic Techniques (HPLC, GC-MS) for Purity, Quantification, and Separation of Isomers
Chromatographic methods are indispensable for separating components of a mixture and are routinely used for purity assessment and quantification of chemical compounds. oup.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), would be effective for determining the purity of the compound. ijcpa.in Quantification can be achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte, typically using a UV detector set to an appropriate wavelength where the compound absorbs strongly. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While derivatization might be necessary for certain pyrazole amines to improve volatility, GC-MS can provide excellent separation and yield mass spectra for peak identification, serving as a powerful tool for purity analysis and identifying trace impurities. jeol.com
These chromatographic techniques are also critical during synthesis for monitoring reaction progress and for the separation of potential regioisomers, which can be challenging to distinguish by spectroscopic methods alone. uab.cat
Table 5: Exemplar Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| RP-HPLC | Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV at 254 nm | |
| GC-MS | Column | Capillary (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Detection | Electron Ionization (EI) MS |
Compound Index
Applications of N Benzyl 1 Methyl 1h Pyrazol 4 Amine As a Versatile Chemical Building Block
Utilization in Complex Organic Synthesis as a Synthetic Intermediate
N-Benzyl-1-methyl-1H-pyrazol-4-amine is a key intermediate in the construction of complex organic molecules, particularly fused heterocyclic systems. The presence of the amino group on the pyrazole (B372694) ring provides a reactive site for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.
One of the primary applications of aminopyrazoles, such as this compound, is in the synthesis of pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.org These fused heterocyclic compounds are of significant interest due to their wide range of biological activities. beilstein-journals.org The synthesis typically involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com For instance, the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) can yield the corresponding pyrazolo[3,4-b]pyridine derivative. mdpi.com Similarly, tandem cyclization reactions using alkynyl aldehydes as synthons provide an efficient route to functionalized pyrazolo[3,4-b]pyridines. nih.gov
Furthermore, aminopyrazoles are instrumental in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit interesting pharmacological properties. jst.go.jp The construction of the pyrazolo[3,4-d]pyrimidine core can be achieved through various synthetic strategies, including the reaction of an aminopyrazole-4-carbonitrile with formic acid. nih.gov Multicomponent reactions also offer an efficient pathway to these fused systems. mdpi.com
The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting its role in the synthesis of key heterocyclic frameworks.
| Starting Material | Reagent | Product | Significance |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Biologically active scaffolds |
| 5-Aminopyrazole | Alkynyl Aldehyde | Functionalized Pyrazolo[3,4-b]pyridine | Access to diverse functional groups |
| 5-Amino-4-cyanopyrazole | Formic Acid | Pyrazolo[3,4-d]pyrimidine | Purine analogs with therapeutic potential |
Role in the Development of New Materials and Functional Polymers
While the direct application of this compound in the development of new materials and functional polymers is not extensively documented in publicly available literature, the broader class of pyrazole-containing compounds has shown promise in materials science. The unique electronic properties and thermal stability of the pyrazole ring make it a candidate for incorporation into various material backbones.
The synthesis of conductive polymers often involves the polymerization of monomers containing heteroaromatic rings. beilstein-journals.orgrsc.orgchemistryviews.org The nitrogen atoms in the pyrazole ring of this compound could potentially be utilized in the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.
Furthermore, the benzyl (B1604629) group attached to the pyrazole nitrogen could be functionalized to introduce polymerizable groups, allowing for the incorporation of the pyrazole moiety into polymer chains. Such polymers could exhibit interesting optical or electronic properties. For instance, pyrazolo[1,5-a]pyrimidine-based fluorophores have been synthesized and studied for their photophysical properties. nih.gov The development of luminescent materials is an active area of research, and pyrazole derivatives could serve as building blocks for such applications.
Potential as a Ligand Precursor in Catalysis Research
The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an excellent candidate for modification into a ligand for transition metal catalysis. The development of new ligands is crucial for advancing catalytic processes, and pyrazole-based ligands have been shown to be effective in various catalytic reactions.
For example, palladium complexes bearing pyrazole-derived N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govbeilstein-journals.orgchemscene.com The synthesis of such ligands often starts from a functionalized pyrazole. This compound could be derivatized to form Schiff bases or other multidentate ligands capable of coordinating with transition metals like palladium, copper, or nickel. mit.edubeilstein-journals.orgnih.gov
The catalytic activity of these metal complexes is highly dependent on the electronic and steric properties of the ligand. The substituents on the pyrazole ring and the benzyl group of this compound can be modified to fine-tune the properties of the resulting catalyst. This tunability is a key advantage in the rational design of new and efficient catalysts for a wide range of organic transformations, including C-N and C-C bond-forming reactions. nih.govscielo.brmdpi.com
| Ligand Type | Metal | Catalytic Application |
| Pyrazole-based N-Heterocyclic Carbene (NHC) | Palladium | Suzuki-Miyaura Cross-Coupling |
| Pyrazole-based Schiff Base | Copper, Nickel | Various Cross-Coupling Reactions |
Applications in Agrochemical Research and Development
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic ring. nih.gov Research has shown that pyrazole derivatives can exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govrsc.orgnih.gov
Specifically, pyrazole-5-carboxamides have been developed as potent insecticides that act as mitochondrial respiration inhibitors. mdpi.com The structural features of this compound make it a suitable starting material for the synthesis of novel pyrazole-based agrochemicals. By modifying the amino group and other positions on the pyrazole ring, researchers can create libraries of compounds to screen for desired biological activities.
For example, novel pyrazole derivatives containing N-benzyl carboxamide moieties have been synthesized and shown to possess significant insecticidal activity against various pests. researchgate.netacs.org Similarly, the introduction of different substituents on the pyrazole ring has led to the discovery of compounds with potent fungicidal activity against a range of plant pathogens. rsc.orgnih.govnih.gov The development of new agrochemicals is crucial for ensuring food security, and this compound represents a valuable building block in this endeavor.
| Agrochemical Class | Target Pest/Pathogen |
| Insecticides | Cotton bollworm, diamondback moth, bean aphid |
| Fungicides | Botrytis cinerea, Rhizoctonia solani, Valsa mali |
Use in the Preparation of Specialized Reagents and Research Tools
In addition to its role in the synthesis of potential agrochemicals and materials, this compound serves as a scaffold for the preparation of specialized reagents and research tools for chemical biology and medicinal chemistry. beilstein-journals.org The ability to introduce various functional groups onto the pyrazole and benzyl moieties allows for the creation of molecules with specific biological targets or properties.
A notable application of pyrazole derivatives is in the development of protein kinase inhibitors. mdpi.com For instance, the pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from aminopyrazoles, is a key feature of many Janus kinase (JAK) inhibitors. chemscene.com These inhibitors are valuable research tools for studying cell signaling pathways and have therapeutic potential in the treatment of cancer and inflammatory diseases. The N-benzyl group in this compound can be exploited to explore specific interactions within the binding pockets of kinases.
Furthermore, the pyrazole core can be incorporated into fluorescent probes for biological imaging. nih.gov By attaching a fluorophore to the this compound scaffold, researchers can develop probes to visualize specific enzymes or cellular components. The development of such probes is essential for understanding complex biological processes at the molecular level.
| Research Tool | Application |
| Kinase Inhibitors (e.g., JAK inhibitors) | Study of cell signaling, potential therapeutics |
| Fluorescent Probes | Biological imaging of enzymes and cellular structures |
| Bioactive Probes | Investigation of biological pathways |
Future Directions and Emerging Research Opportunities for N Benzyl 1 Methyl 1h Pyrazol 4 Amine
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
The synthesis of complex organic molecules is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org For N-Benzyl-1-methyl-1H-pyrazol-4-amine and its future derivatives, these computational tools offer a paradigm shift from traditional, trial-and-error synthetic planning to predictive, data-driven strategies. nih.gov
Furthermore, ML models are becoming adept at optimizing reaction conditions. beilstein-journals.org By integrating with automated flow chemistry platforms, these algorithms can iteratively adjust parameters like temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize byproducts, accelerating the development process significantly. youtube.comnih.gov A recent study highlighted the use of deep learning in conjunction with molecular docking to design and synthesize novel pyrazole (B372694) derivatives, showcasing the power of integrating computational and synthetic strategies to accelerate discovery. nih.gov This approach could be instrumental in creating libraries of derivatives based on the this compound scaffold for various applications.
Below is a conceptual data table illustrating how a machine learning model might score competing synthetic routes for this compound.
| Parameter | Route A (Classical) | Route B (AI-Proposed) | Route C (AI-Proposed) |
|---|---|---|---|
| Number of Steps | 4 | 3 | 3 |
| Predicted Overall Yield (%) | 45 | 65 | 58 |
| Estimated Cost (USD/g) | 150 | 95 | 110 |
| Green Chemistry Score (1-10) | 3 | 8 | 6 |
| Novelty Score (1-10) | 2 | 9 | 7 |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The this compound scaffold possesses multiple reactive sites, including the pyrazole ring, the secondary amine, and the benzyl (B1604629) group, offering fertile ground for discovering novel chemical transformations. While the fundamental reactivity of pyrazoles is established, exploring the unique interplay of these functional groups could unveil unprecedented chemical pathways. researchgate.net
Future research could focus on the selective functionalization of the C-H bonds on the pyrazole ring. Modern catalytic methods, such as transition-metal-catalyzed C-H activation, could be employed to introduce new substituents at the C3 or C5 positions, leading to novel derivatives that are otherwise difficult to access. researchgate.net The secondary amine provides a handle for a variety of transformations beyond simple acylation or alkylation. For example, it could participate in novel cyclization reactions to form fused heterocyclic systems or be used as a directing group to control regioselectivity in reactions on the pyrazole or benzyl rings.
The diazotization of the 4-amino group is a known transformation for aminopyrazoles, which can lead to stable azo compounds or undergo intramolecular cyclization to form fused systems like pyrazolo[3,4-c]cinnolines. researchgate.net Exploring the diazotization of this compound under various conditions could yield a range of previously undiscovered heterocyclic structures. Additionally, multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step, represent a promising area. mdpi.com Designing new MCRs that incorporate this compound as a key building block could rapidly generate molecular diversity.
The following table outlines potential areas for reactivity exploration.
| Reactive Site | Known Reactions (General Pyrazoles) | Potential Undiscovered Transformations |
|---|---|---|
| Pyrazole Ring (C3/C5) | Electrophilic Substitution, Lithiation | Catalytic C-H Arylation/Alkylation |
| Amine (N-H) | Acylation, Alkylation, Sulfonylation | Novel Multicomponent Reactions, Intramolecular Cyclizations |
| Amine (as directing group) | Ortho-lithiation of aryl groups | Directed C-H functionalization of the pyrazole ring |
| Entire Scaffold | N/A | [3+2] Cycloadditions, Photoredox-catalyzed reactions |
Development of Sustainable and Economically Viable Production Methods
The principles of green chemistry are becoming central to modern synthetic organic chemistry, driven by the need to reduce environmental impact and improve economic feasibility. researchgate.net Future research on this compound will undoubtedly focus on developing sustainable production methods that are both environmentally benign and cost-effective.
Key areas of development include the use of greener solvents, such as water or bio-renewable solvents, to replace hazardous organic solvents traditionally used in synthesis. nih.govthieme-connect.com Energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
Catalysis plays a crucial role in sustainable synthesis. The development of recyclable heterogeneous catalysts or nanocatalysts could replace stoichiometric reagents, minimizing waste and simplifying product purification. researchgate.netacs.org Furthermore, designing the synthesis around multicomponent reactions (MCRs) enhances atom economy by incorporating multiple starting materials into the final product in a single operation, thereby reducing the number of synthetic steps and waste generation. ias.ac.in For example, a potential green synthesis could involve a one-pot reaction in an aqueous medium, catalyzed by a recyclable solid acid, avoiding intermediate purification steps. nih.gov
A comparative analysis of a traditional versus a potential green synthetic route is presented below.
| Metric | Traditional Route | Potential Green Route |
|---|---|---|
| Solvent | Toluene, Dichloromethane | Water, Ethanol |
| Catalyst | Homogeneous acid/base | Recyclable Nanocatalyst |
| Energy Source | Conventional Reflux (12h) | Microwave Irradiation (15 min) |
| Atom Economy | Low-Moderate | High (via MCR) |
| E-Factor (Waste/Product Ratio) | High (>20) | Low (<5) |
Expanding the Scope of this compound in Interdisciplinary Research
The structural features of this compound make it an attractive scaffold for applications beyond traditional organic chemistry, extending into various interdisciplinary fields.
In medicinal chemistry , pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The this compound core could serve as a foundational structure for developing new therapeutic agents. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the design of potent and selective enzyme inhibitors or receptor modulators. acs.orgnih.gov
In materials science , pyrazole-containing compounds are utilized in the development of new materials with specific electronic or optical properties. smolecule.com By incorporating this compound into polymers or as a ligand in metal-organic frameworks (MOFs), it may be possible to create novel materials for applications in sensors, organic light-emitting diodes (OLEDs), or catalysis.
In agrochemicals , the pyrazole nucleus is a key component in many commercial pesticides and herbicides. researchgate.net The unique substitution pattern of this compound could be exploited to develop new crop protection agents with novel modes of action, potentially overcoming existing resistance issues.
The table below summarizes potential interdisciplinary applications.
| Field | Potential Application | Required Molecular Properties |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibitors, Receptor Ligands | Specific 3D conformation, H-bonding capability |
| Materials Science | Organic Conductors, Ligands for MOFs | Extended π-conjugation, Metal-coordinating sites |
| Agrochemistry | Insecticides, Fungicides | Lipophilicity, Target-specific binding |
| Coordination Chemistry | Catalysts, Chemosensors | Chelating ability, Luminescent properties |
Contribution to the Advancement of Fundamental Organic Chemistry Principles
The study of this compound can also serve as a platform for advancing our understanding of fundamental principles in organic chemistry. Its relatively complex yet well-defined structure allows for systematic investigations into reaction mechanisms, stereoselectivity, and the electronic effects of substituents.
Detailed mechanistic studies of its synthesis and subsequent transformations can provide valuable insights into the principles of regioselectivity in heterocyclic chemistry. For example, investigating electrophilic substitution reactions on the pyrazole ring can help refine theoretical models that predict reactivity in polysubstituted N-heterocycles. The presence of both an N-methyl and an N-benzyl group allows for comparative studies on their electronic and steric influence on the pyrazole system.
Furthermore, this molecule can be a valuable tool in the study of non-covalent interactions. The interplay between the aromatic rings and the amine functionality can be investigated to better understand π-stacking, cation-π, and hydrogen bonding interactions, which are crucial in areas like supramolecular chemistry and drug design. By systematically modifying the structure and studying its physical and chemical properties, researchers can generate high-quality data to test and refine fundamental theories of chemical bonding and reactivity. acs.orgnih.gov
The following table highlights how this compound can be used to probe fundamental concepts.
| Fundamental Principle | Specific Research Question | Potential Contribution |
|---|---|---|
| Regioselectivity | Where does electrophilic aromatic substitution occur on the pyrazole ring? | Refining predictive models for substituted heterocycles. |
| Reaction Mechanisms | What is the detailed pathway of a novel cyclization involving the amine? | Elucidation of new mechanistic pathways. |
| Substituent Effects | How do the N-methyl vs. N-benzyl groups affect the pKa of the amine? | Quantifying electronic and steric effects in N-heterocycles. |
| Non-covalent Interactions | Can intramolecular π-stacking be observed and quantified? | Better understanding of molecular conformation and stability. |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm for -CH-N) and pyrazole ring protons (δ 7.3–7.8 ppm) .
- HRMS (ESI) : Validates molecular weight (CHN, 187.25 g/mol) with m/z 188.118 [M+H] .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs are widely used for refinement, though flexible substituents (e.g., benzyl groups) may complicate data collection .
How does the methyl group at the 1-position influence the compound’s reactivity in substitution reactions?
Basic Research Focus
The 1-methyl group stabilizes the pyrazole ring via steric hindrance, directing electrophiles to the 4-amine position. Key reactions include:
- Alkylation/arylation : The amine reacts with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Reductive amination : Ketones or aldehydes react with the amine in the presence of NaBH or NaBHCN to form secondary amines .
What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazole-based therapeutics?
Q. Advanced Research Focus
- Substituent variation : Compare analogs (e.g., N-benzyl-1-ethyl or 1-propyl derivatives) to assess how alkyl chain length impacts bioavailability and target binding .
- Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to modulate electronic properties and solubility .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 4-amine group) .
How can computational modeling address discrepancies in reported biological activities of this compound analogs?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability; variations in IC values may arise from differences in binding pocket hydration or conformational flexibility .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict optimal modifications .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends in conflicting oxidation studies .
What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Disorder in benzyl groups : Flexible substituents often produce diffuse electron density. Mitigation includes:
- Hydrogen bonding networks : The 4-amine group forms weak interactions with solvent molecules, requiring high-resolution data (>1.0 Å) for accurate modeling .
How should researchers reconcile conflicting data on the compound’s enzyme inhibition potency?
Q. Advanced Research Focus
- Assay standardization : Discrepancies may stem from variations in assay conditions (e.g., pH, co-solvents). Validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
- Metabolite profiling : Check for off-target effects or metabolic degradation (e.g., CYP450-mediated oxidation of the benzyl group) using LC-MS/MS .
- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
